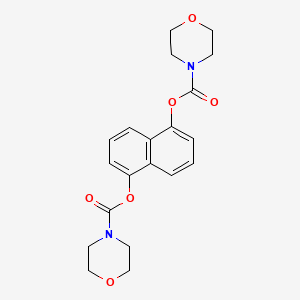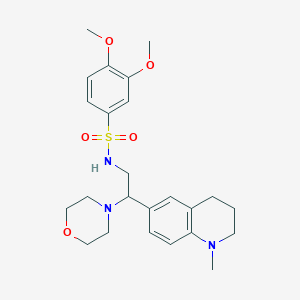
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O5S and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives as Human Beta3 Adrenergic Receptor Agonists
Research on tetrahydroisoquinoline derivatives, including those related to the compound , has shown their potential as potent, selective human beta3 adrenergic receptor (AR) agonists. These compounds could have implications for treating metabolic disorders due to their selective activation of the beta3 AR, which is known to influence lipid metabolism and thermogenesis (Parmee et al., 2000).
Crystal Structure Insights and Molecular Docking
The crystal structure of related compounds has provided valuable insights into their molecular configuration and interactions. For instance, studies on gliquidone, a compound with structural similarities, have revealed intramolecular and intermolecular hydrogen bonds critical for its stability and biological activity. These findings could inform the design of new derivatives with enhanced therapeutic profiles (Gelbrich et al., 2011).
Antimycobacterial Activity of Thiourea Derivatives
Thiourea derivatives bearing the benzenesulfonamide moiety have shown promising antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship analysis revealed that certain moieties enhance the potency of these compounds, suggesting their potential in developing new antituberculosis drugs (Ghorab et al., 2017).
Enantioselective Synthesis of Alkaloids
The compound's framework has been utilized in the enantioselective synthesis of various alkaloids, demonstrating its utility in producing bioactive molecules. These synthetic pathways could be beneficial for pharmaceutical applications, particularly in creating drugs with specific chiral properties (Blank & Opatz, 2011).
Inhibition of Human Carbonic Anhydrases
Isoquinolinesulfonamides, closely related to the compound of interest, have been studied for their ability to inhibit human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes. These inhibitors have shown selectivity toward therapeutically relevant isozymes, highlighting their potential in treating diseases associated with hCA activity (Mader et al., 2011).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S/c1-26-10-4-5-18-15-19(6-8-21(18)26)22(27-11-13-32-14-12-27)17-25-33(28,29)20-7-9-23(30-2)24(16-20)31-3/h6-9,15-16,22,25H,4-5,10-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXCIDFNMBDDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
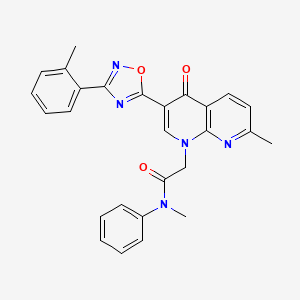

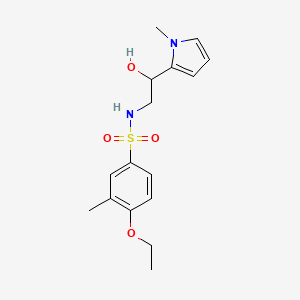
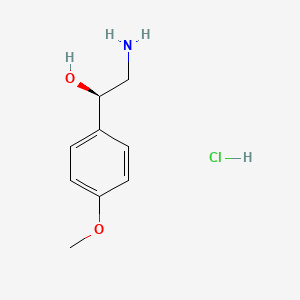
![4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2589159.png)
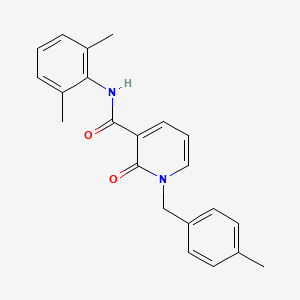
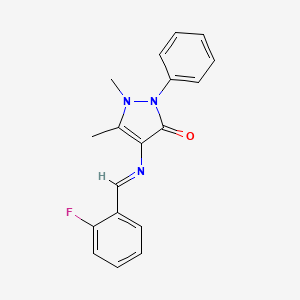
![[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B2589165.png)
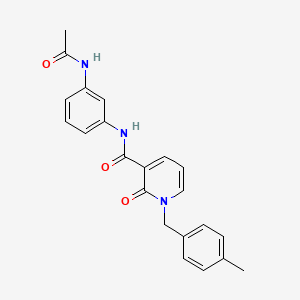

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)
